Meriolin 16

CDK inhibition B-cell lymphoma cytotoxicity assay

Meriolin 16 is a semisynthetic meriolin derivative (3-(pyrimidin-4-yl)-7-azaindole) synthesized as a hybrid of the marine alkaloids variolin and meridianin. This compound functions as a potent, rapid-acting inhibitor of cyclin-dependent kinases (CDKs), demonstrating nanomolar-range cytotoxicity across multiple lymphoma and leukemia cell lines and primary patient-derived cells.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
Cat. No. B12385622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeriolin 16
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CNC2=NC=C1)C3=CC(=NC(=C3)N)N
InChIInChI=1S/C13H13N5O/c1-19-9-2-3-16-13-12(9)8(6-17-13)7-4-10(14)18-11(15)5-7/h2-6H,1H3,(H,16,17)(H4,14,15,18)
InChIKeyUVGIMRZKNJOIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meriolin 16: A Potent CDK Inhibitor for Oncology Research and Procurement


Meriolin 16 is a semisynthetic meriolin derivative (3-(pyrimidin-4-yl)-7-azaindole) synthesized as a hybrid of the marine alkaloids variolin and meridianin [1]. This compound functions as a potent, rapid-acting inhibitor of cyclin-dependent kinases (CDKs), demonstrating nanomolar-range cytotoxicity across multiple lymphoma and leukemia cell lines and primary patient-derived cells [2]. Meriolin 16 is characterized by its capacity to induce mitochondrial apoptosis via the intrinsic pathway, even in models overexpressing the anti-apoptotic protein Bcl-2 [1].

Why Meriolin 16 Cannot Be Substituted by Generic CDK Inhibitors or Meriolin Analogs


Meriolin 16 exhibits a distinct pharmacological fingerprint that precludes direct substitution with other CDK inhibitors or closely related meriolin congeners. Unlike roscovitine, flavopiridol, dinaciclib, and SNS-032—which fail to achieve meaningful cytotoxicity in Ramos lymphoma cells at the tested concentrations—Meriolin 16 achieves low micromolar IC₅₀ values (0.096 µM) [1]. Furthermore, Meriolin 16 demonstrates a superior selectivity profile compared to its direct structural analog Meriolin 36, with a selectivity score of 0.140 at 0.03 µM versus Meriolin 36's 0.278 at 0.30 µM (lower score indicates higher selectivity) [2]. Substituting Meriolin 16 with other compounds in this class would sacrifice both potency and target selectivity, potentially confounding experimental outcomes or compromising therapeutic efficacy in oncology research applications.

Meriolin 16: Quantitative Differentiation Evidence for Scientific Selection


Meriolin 16 Exhibits 214-Fold Greater Cytotoxicity Than Meriolin 3 in Ramos Lymphoma Cells

Meriolin 16 demonstrates substantially higher cytotoxic potency compared to Meriolin 3, an earlier generation meriolin derivative, in the Burkitt B-cell lymphoma cell line Ramos. The IC₅₀ value for Meriolin 16 was determined to be 0.096 µM (96 nM), whereas Meriolin 3 exhibited an IC₅₀ of 20.55 µM, representing a quantified difference of 20.454 µM [1].

CDK inhibition B-cell lymphoma cytotoxicity assay

Meriolin 16 Demonstrates Superior Kinome Selectivity Relative to Meriolin 36

In a kinome screen evaluating 335 kinases, Meriolin 16 displayed a selectivity score of 0.140 at 0.03 µM, which is superior (lower score indicates higher selectivity) to Meriolin 36's selectivity score of 0.278 at 0.30 µM—a 10-fold higher concentration of Meriolin 36 still yielding worse selectivity than Meriolin 16 at the lower concentration [1]. At equivalent concentrations, Meriolin 16 inhibits a narrower subset of kinases, reducing potential off-target effects.

kinase selectivity profiling CDK inhibition kinome screen

Meriolin 16 Achieves 3-Fold Greater Apoptotic Potency Than Meriolin 31 and Meriolin 36 in Leukemia Cells

Meriolin 16 induces apoptosis with an IC₅₀ of 50 nM in Jurkat leukemia cells, which is approximately 3-fold more potent than the previously described derivatives Meriolin 31 (IC₅₀: ~150 nM) and Meriolin 36 (IC₅₀: ~150 nM). Furthermore, Meriolin 16 achieves this apoptotic response within 2–3 hours of exposure, representing rapid kinetics of action [1].

apoptosis induction leukemia mitochondrial pathway

Meriolin 16 Outperforms Six Clinically-Stage CDK Inhibitors in Ramos Lymphoma Cells

In a direct comparative cytotoxicity study in Ramos Burkitt B-cell lymphoma cells, Meriolin 16 (IC₅₀: 0.096 µM) substantially outperformed six clinically-stage CDK inhibitors including roscovitine (IC₅₀: >50 µM), flavopiridol (IC₅₀: >50 µM), R547 (IC₅₀: >50 µM), zotiraciclib (IC₅₀: >50 µM), dinaciclib (IC₅₀: >50 µM), and SNS-032 (IC₅₀: >50 µM). None of these six comparators achieved measurable cytotoxicity within the tested concentration range [1].

CDK inhibitor comparison lymphoma cytotoxicity

Meriolin 16 Maintains Cytotoxic Activity in Cisplatin-Resistant Urothelial Carcinoma Cells

Meriolin 16 exhibits comparable cytotoxic potency against both cisplatin-sensitive (J82Cisp-S) and cisplatin-resistant (J82Cisp-R) J82 urothelial carcinoma cells, with IC₅₀ values of 0.093 µM and 0.064 µM respectively (72-hour treatment). In contrast, cisplatin shows a 2.8-fold loss of potency in resistant cells (sensitive: 6.82 µM; resistant: 19.03 µM) [1].

chemoresistance urothelial carcinoma cisplatin resistance

Meriolin 16: High-Value Research and Industrial Application Scenarios


CDK-Targeted Drug Discovery and Kinase Selectivity Profiling

Meriolin 16 serves as a high-potency, selective tool compound for CDK inhibitor discovery programs. Its selectivity score of 0.140 at 0.03 µM in a 335-kinase panel [1] and its demonstrated capacity to inhibit CDK1/cyclin B1, CDK2/cyclin A2, and CDK9/cyclin T [2] make it particularly suitable for validating CDK-dependent phenotypes and benchmarking novel CDK inhibitor candidates against an established reference compound with well-characterized kinase engagement.

B-Cell Lymphoma and Leukemia Preclinical Efficacy Studies

With an IC₅₀ of 0.096 µM in Ramos lymphoma cells [1] and 50 nM apoptotic IC₅₀ in Jurkat leukemia cells [2], Meriolin 16 is optimized for preclinical oncology studies focused on hematological malignancies. Its rapid apoptosis kinetics (2–3 hours) [2] and irreversible cytotoxicity after only 5 minutes of exposure [2] enable acute treatment protocols and time-course studies investigating early apoptotic signaling events.

Investigation of Chemoresistance Mechanisms in Solid Tumors

Meriolin 16's maintained cytotoxicity in cisplatin-resistant J82 urothelial carcinoma cells (IC₅₀: 0.064 µM in resistant vs. 0.093 µM in sensitive) [1] and imatinib-resistant K562/KCL22 chronic myeloid leukemia cells [1] positions it as a critical tool for dissecting CDK-mediated bypass mechanisms of chemoresistance. Researchers studying platinum-refractory urothelial cancer or TKI-resistant CML can employ Meriolin 16 to evaluate CDK inhibition as an alternative therapeutic vulnerability.

Mitochondrial Apoptosis Pathway Research with Bcl-2 Overexpression Models

Meriolin 16 uniquely induces apoptosis via the intrinsic mitochondrial pathway even in Jurkat cells stably overexpressing the anti-apoptotic protein Bcl-2 [1]. This property distinguishes it from standard apoptosis inducers like etoposide and staurosporine, which lose efficacy in Bcl-2-overexpressing models [1]. Researchers investigating apoptosis resistance mechanisms or screening for compounds that bypass Bcl-2-mediated survival will find Meriolin 16 an essential positive control and mechanistic probe.

Technical Documentation Hub

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